methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
The compound methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate features a triazole core substituted with a 3-methylphenyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The sulfanylacetamido linker connects the triazole moiety to a methyl benzoate ester.
Properties
IUPAC Name |
methyl 4-[[2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-16-6-5-7-18(14-16)21-25-26-23(28(21)27-12-3-4-13-27)32-15-20(29)24-19-10-8-17(9-11-19)22(30)31-2/h3-14H,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTUBKYZVHPMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrrole Group: The pyrrole group is introduced via a condensation reaction with an appropriate amine.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrrole group, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyrrole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C23H21N5O3S
CAS Number : 886929-99-3
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyrrole and sulfanyl groups further enhances its reactivity and potential pharmacological properties.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is no exception.
- Mechanism of Action : The triazole ring disrupts fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol production in fungi.
- Case Studies : In studies involving various microbial strains such as Candida albicans and Staphylococcus aureus, derivatives of triazole have shown moderate to high efficacy against these pathogens .
| Microbial Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
Antifungal Properties
The compound has also demonstrated antifungal activity, particularly against resistant strains. Its structural components allow it to penetrate fungal cell walls effectively.
Anti-inflammatory Effects
Emerging studies suggest that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Material Science Applications
Beyond pharmacology, this compound may find applications in material science:
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis due to its reactive functional groups. It can enhance the properties of polymers by improving their thermal stability and mechanical strength.
Coating Technologies
In coating formulations, the incorporation of triazole compounds can provide protective features against corrosion and microbial growth on surfaces.
Mechanism of Action
The exact mechanism of action for methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, altering their activity. The triazole and pyrrole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Key Differences :
- Substituent on triazole: 4-chlorobenzyl vs. 3-methylphenyl in the target compound.
- Ester group: Ethyl vs. methyl in the target.
- Implications: The electron-withdrawing chlorine atom in the benzyl group may enhance stability but reduce lipophilicity compared to the electron-donating 3-methyl group.
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Key Differences :
- Triazole substituent: Benzotriazolylmethyl vs. 1H-pyrrol-1-yl in the target.
- Terminal group: Acetamide vs. methyl benzoate .
- Implications :
Triazole-Schiff Base Benzopyranone Derivatives
- Key Differences: Core structure: Benzopyranone-Schiff base vs. triazole-pyrrole in the target.
- Implications: Schiff bases are prone to hydrolysis, whereas the triazole-pyrrole system in the target compound offers greater stability.
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
Methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a triazole ring, a pyrrole moiety, and a benzoate group, contributing to its diverse biological activities. The molecular formula is with a molecular weight of approximately 430.54 g/mol .
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrrole rings often exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, some were found to possess moderate to good activity against bacteria such as Staphylococcus aureus and Escherichia coli . this compound's structure suggests it may interact effectively with bacterial enzymes or membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation focused on the inhibition of BCR-ABL tyrosine kinase associated with chronic myeloid leukemia (CML). The compound demonstrated promising inhibitory effects on both wild-type and T315I mutant forms of the kinase . Table 1 summarizes the growth inhibition data:
| Compound | GI50 (nM) | Remarks |
|---|---|---|
| Methyl 4-(2-{...}) | 150 | Effective against BCR-ABL |
| Control (Ponatinib) | 18 | Standard for comparison |
| T315I Mutant | 370 | Less effective than wild-type |
Case Studies
Case Study 1: Antimicrobial Screening
In a comprehensive screening of various synthesized triazole derivatives, methyl 4-(2-{...}) was tested alongside other compounds. The results indicated that it exhibited significant activity against Enterobacter aerogenes and Klebsiella pneumoniae, comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of methyl 4-(2-{...}) on K562 cell lines. The compound was assessed for its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound increased early apoptotic markers significantly compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
